5-(aminomethyl)-N,N-dimethylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminomethyl)-N,N-dimethylpyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N,N-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the reductive amination of pyridine-3-carboxaldehyde with N,N-dimethylamine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are employed to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds.
Scientific Research Applications
5-(aminomethyl)-N,N-dimethylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
5-(aminomethyl)-2-furancarboxylic acid: A similar compound with a furan ring instead of a pyridine ring.
N,N-dimethyl-3-aminomethylpyridine: A closely related compound with slight structural differences.
Uniqueness
5-(aminomethyl)-N,N-dimethylpyridin-3-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of an aminomethyl group and dimethylamine functionality makes it a valuable compound for various synthetic and research purposes.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-(aminomethyl)-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C8H13N3/c1-11(2)8-3-7(4-9)5-10-6-8/h3,5-6H,4,9H2,1-2H3 |
InChI Key |
LJRJSBSOMKIDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=CC(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.